

(R)-KT109: A Technical Guide to its Biochemical and Cellular Effects

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme pivotal in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] This technical guide provides an in-depth overview of the core biochemical and cellular effects of **(R)-KT109**, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Biochemical Profile and Selectivity

(R)-KT109 exhibits high potency for DAGL β with an IC50 of 42 nM.[1] It displays approximately 60-fold selectivity for DAGL β over the isoenzyme DAGL α .[1] Further selectivity profiling has shown inhibitory activity against PLA2G7 (IC50 = 1 μ M), while negligible activity has been observed against other serine hydrolases such as FAAH, MGLL, and ABHD11, as well as cytosolic phospholipase A2 (cPLA2 or PLA2G4A).[1]

Quantitative Data Summary



| Target | IC50 | Notes |
|--|---------------------|--|
| Diacylglycerol Lipase-β (DAGLβ) | 42 nM | Primary target.[1] |
| Diacylglycerol Lipase-α (DAGLα) | ~2.5 μM | Approximately 60-fold less potent than against DAGLβ.[1] |
| Phospholipase A2 Group VII (PLA2G7) | 1 μΜ | Off-target activity.[1] |
| Fatty Acid Amide Hydrolase (FAAH) | Negligible Activity | High selectivity against this related enzyme.[1] |
| Monoglyceride Lipase (MGLL) | Negligible Activity | High selectivity against this related enzyme.[1] |
| α/β-Hydrolase Domain- Containing Protein 11 (ABHD11) | Negligible Activity | High selectivity against this related enzyme.[1] |
| Cytosolic Phospholipase A2 (cPLA2/PLA2G4A) | Negligible Activity | High selectivity against this related enzyme.[1] |

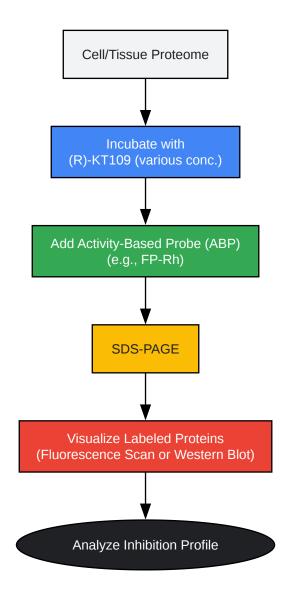
Cellular Effects: Modulation of Lipid Signaling and Inflammatory Responses

(R)-KT109 perturbs the lipid network involved in macrophage inflammatory responses by inhibiting the production of 2-AG.[1] This leads to a subsequent reduction in its downstream metabolites, including arachidonic acid and various eicosanoids.[1] In cellular models, treatment with (R)-KT109 leads to a significant decrease in 2-AG and arachidonic acid levels. [1] A key anti-inflammatory effect of (R)-KT109 is the reduction of secreted TNF-α levels in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Signaling Pathway of (R)-KT109 in Macrophages







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References

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